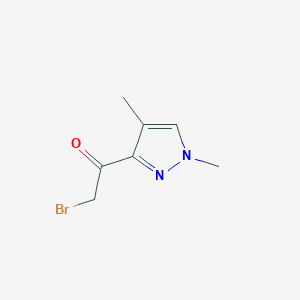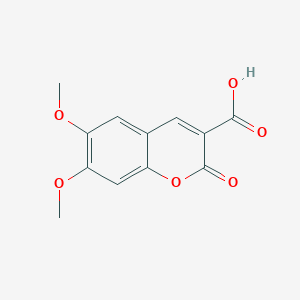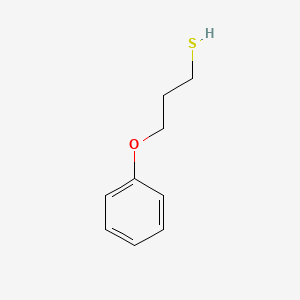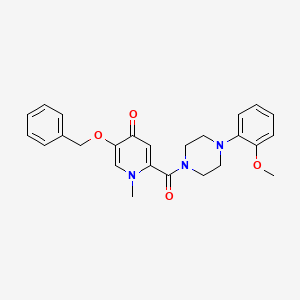
3-(2-aminoethyl)-6-fluoro-2-methylquinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. .Molecular Structure Analysis
This involves using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the compound .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes looking at the reagents and conditions of the reaction, as well as the products formed .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, and stability. It may also include studying the compound’s reactivity with common reagents .Scientific Research Applications
Antibacterial Activities
Fluoroquinolones are a significant class of antibacterial agents with extensive therapeutic potential. Research into novel N-1 substituents of naphthyridones and quinolones, such as those involving m-aminophenyl groups, has led to compounds with extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria. For example, one compound demonstrated significantly more potent activity than trovafloxacin against clinical isolates of Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus. The structural factors contributing to this potent antibacterial activity were identified through a structure-activity relationship (SAR) study and X-ray crystallographic analysis, highlighting the crucial role of a distorted orientation of the N-1 aromatic group due to steric repulsion, which is key to the compound's efficacy (Kuramoto et al., 2003).
Antiviral and Antifungal Properties
Quinazolin-4(3H)-one derivatives, such as those obtained through Schiff base formation with various substituted carbonyl compounds, have been studied for their antiviral activities. These compounds were evaluated against a range of viruses, including herpes simplex virus-1 and -2, vaccinia virus, and others. Some derivatives showed promising antiviral activity, pointing to the potential of 3-(2-aminoethyl)-6-fluoro-2-methylquinazolin-4(3H)-one and its derivatives in antiviral research (Kumar et al., 2010).
Corrosion Inhibition
Schiff bases derived from quinazolin-4(3H)-one, such as those incorporating hydroxyl and N,N-dimethylamino substituents, have been found to be highly efficient inhibitors of mild steel corrosion in acidic environments. These compounds' inhibition efficiencies, which can reach up to 96%, are attributed to factors including the amount of nitrogen in the inhibitor, the molecular weight, and the concentration of the inhibitor. Theoretical studies have complemented these findings, providing insights into the molecular structures that contribute to high inhibition efficiencies and guiding the design of new compounds with enhanced properties (Jamil et al., 2018).
Synthesis and Characterization
The synthesis of 3-(2-aminoethyl)-6-fluoro-2-methylquinazolin-4(3H)-one and its derivatives involves various chemical reactions, including condensation and cyclization processes. These compounds are characterized using techniques such as NMR, IR, and mass spectrometry, providing detailed insights into their chemical structures. Such studies not only contribute to the understanding of these compounds' properties but also facilitate the exploration of their potential applications in various fields of research (Xi, 2014).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(2-aminoethyl)-6-fluoro-2-methylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O/c1-7-14-10-3-2-8(12)6-9(10)11(16)15(7)5-4-13/h2-3,6H,4-5,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRANKIJPKUILJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C(C=C2)F)C(=O)N1CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-aminoethyl)-6-fluoro-2-methylquinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-ethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2873891.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(6-ethoxy-1,3-benzothiazol-2-yl)piperidine-3-carboxamide](/img/structure/B2873896.png)


![1-(3-chloro-4-methylphenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2873903.png)
![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2873904.png)





![(2E)-7-chloro-2-[(4-methoxyanilino)methylidene]-4H-1,4-benzothiazin-3-one](/img/structure/B2873913.png)
![(1S,2R,5R)-4-Oxo-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B2873914.png)